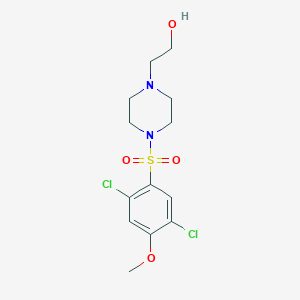

2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

Properties

IUPAC Name |

2-[4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O4S/c1-21-12-8-11(15)13(9-10(12)14)22(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZQZEJMEQMXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and therapeutic effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H18Cl2N2O4S, with a molecular weight of 369.3 g/mol. Its structure includes a piperazine moiety linked to a sulfonyl group and a dichloromethoxyphenyl ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H18Cl2N2O4S |

| Molecular Weight | 369.3 g/mol |

| Purity | Typically ≥ 95% |

Antimicrobial Activity

Research indicates that compounds containing piperazine and sulfonyl groups exhibit significant antimicrobial properties. A study highlighted that derivatives of piperazine showed selective activity against Chlamydia species, suggesting potential for developing targeted therapies against this pathogen .

In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) tests, showing promising results comparable to established antibiotics .

Cytotoxicity and Cancer Therapeutics

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in breast cancer cells (e.g., the 4T1 cell line), with dose-dependent responses observed . The mechanism appears to involve the disruption of cellular metabolism and DNA intercalation, similar to other piperazine derivatives known for anticancer activity .

A detailed study on piperazine-linked compounds revealed that modifications in the structure significantly influenced their cytotoxicity profiles. For instance, the introduction of electron-withdrawing groups enhanced the activity against cancer cells while maintaining low toxicity towards non-cancerous cells .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various piperazine derivatives, this compound was tested against Neisseria meningitidis and Haemophilus influenzae. The compound showed an MIC of 32 μg/mL against H. influenzae, indicating moderate effectiveness compared to traditional antibiotics like penicillin .

Study 2: Cytotoxicity in Cancer Research

A separate investigation focused on the cytotoxic effects of the compound on human breast cancer cell lines. The results indicated that at concentrations of 10 μM, there was a significant reduction in cell viability (approximately 70%), suggesting its potential as a therapeutic agent in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized and evaluated for its biological activity. Research indicates that derivatives of piperazine compounds, particularly those with sulfonyl groups, often exhibit significant pharmacological effects. The sulfonyl moiety is known to enhance the solubility and bioavailability of drugs.

Anticancer Activity

Studies have demonstrated that compounds similar to 2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exhibit anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlights the efficacy of piperazine derivatives against various cancer cell lines, suggesting that modifications in the piperazine structure can lead to enhanced antitumor activity .

Antibacterial and Antifungal Properties

The compound's structural characteristics suggest potential antibacterial and antifungal activities. A study evaluating similar sulfonamide derivatives reported promising results against bacterial strains, indicating that the presence of specific halogenated phenyl groups can enhance antimicrobial efficacy .

Neuropharmacology

Piperazine derivatives have been investigated for their neuropharmacological effects. The sulfonamide group in this compound may contribute to its ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression.

Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit key enzymes involved in various metabolic pathways. For example, studies have explored the inhibition of acetylcholinesterase by piperazine derivatives, which is relevant for conditions like Alzheimer's disease . The sulfonyl group may play a crucial role in enhancing the binding affinity to these enzymes.

Case Studies and Experimental Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-(4-(arylsulfonyl)piperazin-1-yl)ethanol derivatives. Key structural analogs include:

2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol (CAS 16017-65-5)

- Substituents : Single chlorine at the 4-position of the phenyl ring.

- Safety Data : Classified under UN GHS guidelines with specific first-aid measures for inhalation exposure .

- Key Differences : The absence of a methoxy group and a second chlorine reduces steric and electronic effects compared to the target compound.

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 321531-40-2)

- Substituents : Methoxy group at the 4-position of the phenyl ring.

- Physicochemical Properties : Molecular weight = 300.37 g/mol; storage requires dry conditions at 2–8°C .

- Key Differences : The lack of chlorine substituents likely enhances solubility due to the electron-donating methoxy group.

1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 1396850-75-1)

- Substituents : Fluorine atoms at 2- and 5-positions of the phenyl ring.

- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity may alter binding affinity compared to chlorine in the target compound .

Comparative Physicochemical Properties

*Calculated based on molecular formula C₁₃H₁₆Cl₂N₂O₄S.

Preparation Methods

Thiophenol Intermediate Route

-

Chlorination and Methoxylation :

-

Starting with 4-methoxyphenol, sequential chlorination at the 2- and 5-positions using chlorine gas in acetic acid yields 2,5-dichloro-4-methoxyphenol.

-

Thiolation via nucleophilic aromatic substitution with sodium sulfide introduces the thiol group, producing 2,5-dichloro-4-methoxobenzenethiol.

-

-

Oxidation to Sulfonic Acid :

-

The thiol is oxidized to the sulfonic acid using hydrogen peroxide (H₂O₂) in acidic media.

-

Reaction :

-

-

Conversion to Sulfonyl Chloride :

-

Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

-

Reaction :

-

Direct Sulfonation Route

-

Chlorosulfonation : Direct reaction of 2,5-dichloro-4-methoxybenzene with chlorosulfonic acid introduces the sulfonyl chloride group. This method requires precise temperature control (0–5°C) to avoid over-sulfonation.

Synthesis of 1-(2-Hydroxyethyl)piperazine

Alkylation of Piperazine

-

Piperazine reacts with 2-chloroethanol in a nucleophilic substitution reaction. To prevent bis-alkylation, a 1:1 molar ratio is maintained, and the reaction is conducted in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as the base.

-

Reaction :

-

Yield : ~65–70% after purification via vacuum distillation.

Sulfonylation of 1-(2-Hydroxyethyl)piperazine

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or ethyl acetate.

-

Base : Triethylamine (Et₃N) or pyridine to neutralize HCl generated during the reaction.

-

Stoichiometry : 1.1 equivalents of sulfonyl chloride to ensure complete monosubstitution.

Mechanistic Pathway

The sulfonyl chloride reacts with the secondary amine of 1-(2-hydroxyethyl)piperazine, forming a sulfonamide bond:

Scavenging Residual Reagents

-

Post-reaction, excess sulfonyl chloride is quenched using amines (e.g., n-methylmorpholine) or thiols (e.g., β-mercaptoethanol) to prevent side reactions.

Purification and Characterization

Work-up Procedure

-

Liquid-Liquid Extraction : The crude product is washed with 5% aqueous HCl (to remove unreacted piperazine) and saturated NaHCO₃ (to neutralize residual acid).

-

Drying and Concentration : The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

Crystallization

-

The product is recrystallized from a mixture of ethanol and water (3:1 v/v), yielding white crystalline solids.

-

Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, ArH), 6.95 (s, 1H, ArH), 3.90 (s, 3H, OCH₃), 3.70–3.60 (m, 2H, CH₂OH), 3.20–2.80 (m, 8H, piperazine-H).

-

IR (KBr) : 3400 cm⁻¹ (O-H), 1350 cm⁻¹ and 1150 cm⁻¹ (S=O).

Process Optimization and Scale-up Challenges

Temperature Control

-

Exothermic reactions (e.g., sulfonylation) require cooling (0–5°C) to prevent thermal degradation.

Solvent Selection

-

Transitioning from DCM to ethyl acetate improves environmental sustainability without compromising yield.

Byproduct Management

-

Bis-sulfonylation : Minimized by strict stoichiometric control and scavenger use.

-

Hydrolysis of Sulfonyl Chloride : Avoided by maintaining anhydrous conditions.

Alternative Synthetic Routes

Solid-Phase Synthesis

Microwave-Assisted Synthesis

-

Reduced reaction times (e.g., sulfonylation completed in 10 minutes vs. 6 hours conventionally) with comparable yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, and how can reaction yields be optimized?

- Methodology :

- Stepwise synthesis : Piperazine derivatives are typically functionalized via nucleophilic substitution or coupling reactions. For example, sulfonylation of piperazine with 2,5-dichloro-4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, TEA as base) at 0–25°C .

- Ethanolamine coupling : Post-sulfonylation, the piperazine nitrogen can react with ethylene oxide or bromoethanol under basic conditions (K₂CO₃ in acetonitrile, 80°C) to introduce the ethanol moiety .

- Optimization : Use high-purity reagents, inert atmosphere, and monitor intermediates via TLC/HPLC. Yields for analogous compounds range from 60–85% under optimized conditions .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- NMR spectroscopy : Confirm substitution patterns (e.g., δ 3.4–3.6 ppm for piperazine-CH₂, δ 7.2–8.2 ppm for aromatic protons) .

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ expected ~487–762 Da depending on substituents) .

- HPLC : Assess purity (>95%) using C18 columns with methanol/water gradients .

Q. What are the stability considerations for long-term storage?

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis/oxidation. Avoid exposure to moisture, light, or reactive solvents .

- Stability data : Piperazine sulfonamides are generally stable under inert conditions but may degrade in acidic/basic environments. Perform periodic LC-MS checks .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s biological activity, particularly in protein-targeted degradation (e.g., PROTACs)?

- Mechanism : The piperazine-ethanol scaffold may serve as a linker in proteolysis-targeting chimeras (PROTACs). For example, similar compounds enable ternary complex formation between E3 ligases and target proteins (e.g., BCL-2 inhibitors), facilitating ubiquitination and degradation .

- Experimental design :

- Binding assays : Use SPR or ITC to measure affinity for target proteins.

- Cellular assays : Evaluate degradation efficiency via Western blotting (e.g., reduced BCL-2 levels in cancer cell lines) .

Q. How can contradictory data on cytotoxicity and selectivity be resolved?

- Case study : Antiproliferative activity in benzothiazole-piperazine analogs showed IC₅₀ variability (e.g., 4j: IC₅₀ = 12 µM vs. 4l: IC₅₀ = 45 µM) due to substituent effects .

- Resolution strategies :

- Structure-activity relationship (SAR) : Systematically modify the sulfonyl or ethanol groups.

- Off-target profiling : Use kinase/GPCR panels to identify selectivity issues .

Q. What computational approaches predict this compound’s pharmacokinetic properties?

- In silico tools :

- ADMET prediction : SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Molecular docking : AutoDock Vina for binding mode analysis with targets like BCL-2 or HDACs .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.